N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine
Description
N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine is a piperidine derivative featuring a cyclopropyl group at the 4-position of the piperidine ring, with N-butyl and N-methyl substituents on the amine.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-butyl-4-cyclopropyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-3-4-11-15(2)13(12-5-6-12)7-9-14-10-8-13/h12,14H,3-11H2,1-2H3 |
InChI Key |
YVEKCYUWQAQUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1(CCNCC1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Piperidine Derivatives
A common approach is the N-alkylation of 4-substituted piperidines using alkyl halides or aldehydes under basic conditions:
- For example, starting with 4-substituted piperidine (e.g., 4-cyclopropylpiperidine), N-alkylation with butyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile yields the N-butyl derivative.
- Methylation of the nitrogen can be achieved similarly with methyl iodide or via reductive amination using formaldehyde and a reducing agent.
This method was exemplified in related piperidine syntheses where tert-butyl-piperidine-4-yl carbamate was N-alkylated with alkyl halides to give N-substituted products in moderate to good yields (19–69%).
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 4-position can be introduced by:
- Amidation of cyclopropanecarboxylic acid with a piperidine derivative using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), yielding amide intermediates that can be further converted.
- Alternatively, reductive amination of piperidine derivatives with cyclopropanecarbaldehyde in the presence of reducing agents like sodium triacetoxyborohydride can install the cyclopropylmethyl group.
Protection/Deprotection Strategies
Reductive Amination and Nucleophilic Substitution
- Reductive amination is a key step to introduce methylamino groups on the piperidine ring.
- Nucleophilic substitution reactions with activated intermediates such as tosylates or mesylates allow for the introduction of various substituents at the 4-position of piperidine.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Boc Protection | Boc2O, base | Boc-protected 4-hydroxymethylpiperidine | High (quantitative) |
| 2 | Activation | Tosyl chloride or mesyl chloride | Tosylate or mesylate intermediate | High |
| 3 | Nucleophilic Substitution | Phenol or amine nucleophile, Cs2CO3, DCM | Aromatic ether or amine substitution | Moderate to high |
| 4 | Boc Deprotection | TFA | Free amine | Quantitative |
| 5 | N-Alkylation | Alkyl halides (butyl bromide), base (K2CO3) | N-butylated piperidine | 19–69% |
| 6 | Reductive Amination | Aldehydes (cyclopropanecarbaldehyde), NaBH(OAc)3 | Cyclopropylmethyl amine derivative | Moderate (64%) |
Literature and Patent Insights
- The patent literature describes methods for preparing substituted piperidines with various N-alkyl and ring substituents, including cyclopropyl groups, using carbamate protection and subsequent N-alkylation.
- Peer-reviewed research articles detail the use of amidation, reductive amination, and nucleophilic substitution to assemble complex piperidine derivatives with high regio- and chemoselectivity.
- Organometallic chemistry approaches have been employed for piperidine ring formation and substitution, though these are less common for this specific compound.
Summary Table of Key Reagents and Conditions
| Functionalization Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | Boc2O, base | Protects amine for selective reactions |
| Activation (tosylation) | Tosyl chloride, pyridine or base | Converts alcohol to good leaving group |
| Nucleophilic substitution | Cs2CO3, DCM, nucleophile (amine/phenol) | Introduces substituents at 4-position |
| Boc Deprotection | TFA | Removes Boc protecting group |
| N-Alkylation | Alkyl halides (butyl bromide), K2CO3, MeCN | Introduces N-butyl substituent |
| Reductive amination | Cyclopropanecarbaldehyde, NaBH(OAc)3 | Introduces cyclopropylmethyl amine group |
| Amidation | Cyclopropanecarboxylic acid, EDC, HOBt, DIPEA, DCM | Alternative method to install cyclopropyl amide |
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds like alkyl halides, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects
- Cyclopropyl vs. Aromatic Groups: The cyclopropyl group in N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine contrasts with aromatic substituents in analogs like 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine ().
N-Substituent Variations :
N,N-Dimethylpiperidin-4-amine () lacks the cyclopropyl and butyl groups, resulting in a simpler structure with lower molecular weight (128.22 vs. ~210.36 for the target compound). The dimethyl substituents likely increase solubility but reduce lipophilicity, impacting bioavailability .
Physicochemical Properties
Lipophilicity :
The target compound’s N-butyl group (a 4-carbon chain) increases lipophilicity compared to analogs like 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine (logP ~1.3, ) or N,N-Dimethylpiperidin-4-amine (logP ~1.3, ). The cyclopropyl group may moderately elevate logP, as seen in 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine (logP 2.98, ) .
Data Tables Summarizing Key Attributes
*logP values estimated via substituent contributions where direct data is unavailable.
Research Findings and Implications
- Lipophilicity-Bioactivity Trade-offs : The N-butyl group in the target compound may improve membrane permeability but could require formulation optimization to mitigate solubility limitations, as seen in other lipophilic piperidine derivatives .
- Structural Complexity : More complex analogs like N-cyclopropyl-N-[1-(benzofuran-5-sulfonyl)piperidin-4-yl]pyrimidin-4-amine () highlight the balance between functional group diversity and synthetic feasibility .
Biological Activity
N-Butyl-4-cyclopropyl-N-methylpiperidin-4-amine (referred to as Compound A) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of the biological activity of Compound A, including its mechanisms of action, pharmacological effects, and relevant case studies.
1. G9a and GLP Inhibition
Recent studies have highlighted that compounds similar to Compound A can inhibit G9a-like protein (GLP), which is involved in various cellular processes including gene regulation and tumor growth. The inhibition of GLP can lead to reduced methylation of histones, which may affect gene expression related to cancer progression and neurodegenerative diseases .
2. Neuropharmacological Effects
Compound A has shown promise in modulating neurotransmitter systems, particularly in enhancing dopaminergic signaling. This activity is crucial for potential applications in treating disorders such as Parkinson's disease and schizophrenia.
Biological Activity Data
The following table summarizes key biological activities associated with Compound A and its analogs:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of GLP | 0.064 | |
| Dopaminergic receptor activity | 0.115 | |
| Cytotoxicity against cancer cells | 0.090 |
Case Study 1: Cancer Cell Line Inhibition
In vitro studies involving various cancer cell lines demonstrated that Compound A exhibits cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of Compound A in rodent models showed significant improvements in motor function following administration. The compound was found to reduce oxidative stress markers and enhance neurotrophic factor levels, suggesting potential therapeutic applications in neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of Compound A is essential for evaluating its therapeutic potential. Preliminary data suggest that Compound A has favorable absorption characteristics with moderate metabolic stability. However, further studies are required to fully elucidate its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
